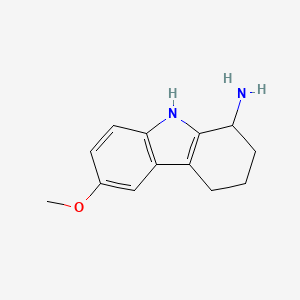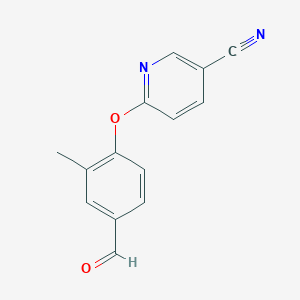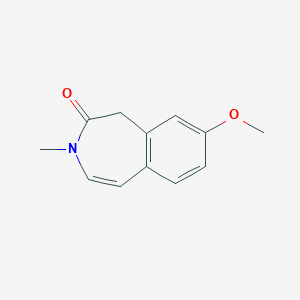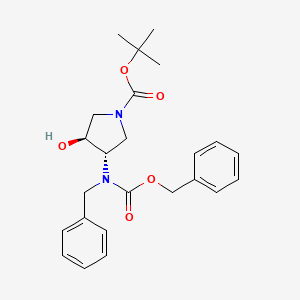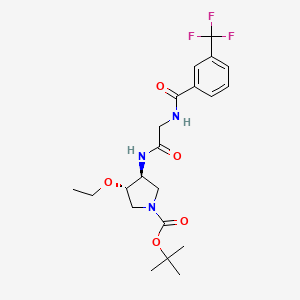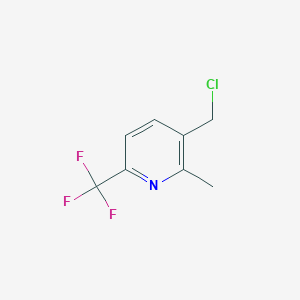
3-(氯甲基)-2-甲基-6-(三氟甲基)吡啶
描述
“3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include “3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major method of application involves the direct use of these compounds as pesticides . The specific method of application would depend on the type of crop and the pest being targeted.
- Results : The use of TFMP derivatives has resulted in effective pest control, contributing to increased crop yields .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : These compounds are typically used as active ingredients in pharmaceutical products . The specific method of application would depend on the type of medication and the condition being treated.
- Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
Production of Crop-Protection Products
- Field : Agrochemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be produced from “3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine”, is used in the production of several crop-protection products .
- Methods : The production of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The use of 2,3,5-DCTF in crop-protection products has contributed to effective pest control and crop protection .
Development of Herbicides
- Field : Agrochemical Industry .
- Application : Pyridine analogues, which can be produced from “3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine”, are used in the development of herbicides .
- Methods : The specific method of application would depend on the type of crop and the weed being targeted .
- Results : The use of pyridine analogues in herbicides has led to effective weed control, contributing to increased crop yields .
Treatment of Migraines
- Field : Pharmaceutical Industry .
- Application : Ubrogepant, which contains a trifluoromethyl group, is used for the acute treatment of migraines with or without visual disturbances .
- Methods : Ubrogepant is typically administered orally .
- Results : The use of ubrogepant has led to effective treatment of acute migraines .
Synthesis of Trifluoromethylpyridines
- Field : Chemical Engineering .
- Application : “3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural ingredients in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis of TFMP intermediates generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The development of TFMP intermediates has led to the production of many agrochemical and pharmaceutical compounds .
Production of Pyroxsulam
- Field : Agrochemical Industry .
- Application : Pyridine analogues, which can be produced from “3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine”, are used in the development of herbicides like pyroxsulam .
- Methods : Pyroxsulam, which incorporates pyridine in its structure, retains the herbicidal properties of the 2-methoxy-4-(trifluoromethyl) parent compounds .
- Results : Pyroxsulam displays more selective protection of wheat crops .
未来方向
属性
IUPAC Name |
3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733148 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
917396-29-3 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


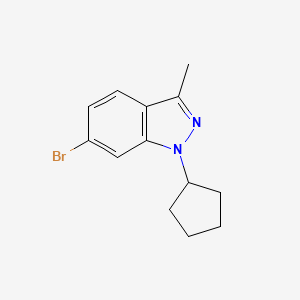
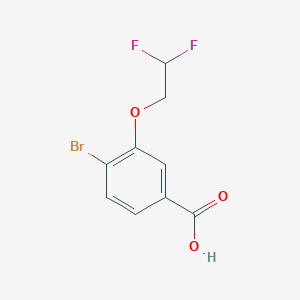
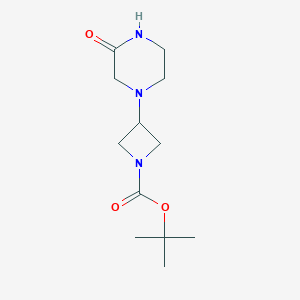
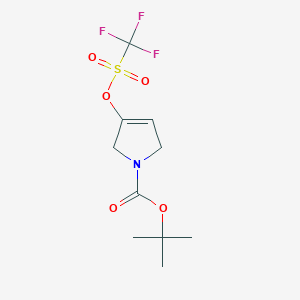
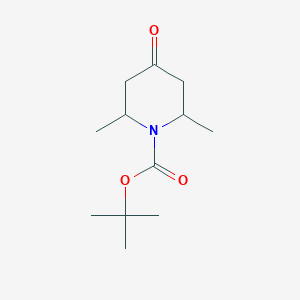
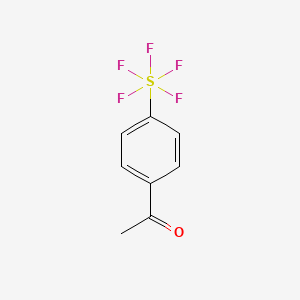
![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)
